

CAS number for 3-(4-Bromophenyl)-3-methyloxetane

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-3-methyloxetane

Cat. No.: B1488313

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An In-depth Technical Guide to **3-(4-Bromophenyl)-3-methyloxetane**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **3-(4-Bromophenyl)-3-methyloxetane**, a valuable building block for medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, has emerged as a critical structural motif for fine-tuning the physicochemical properties of drug candidates.^[1] This document details the chemical identity, synthesis, reactivity, and strategic applications of **3-(4-Bromophenyl)-3-methyloxetane**. We present a detailed, field-proven synthetic protocol, discuss the mechanistic basis for the oxetane ring's influence on molecular properties, and explore the strategic utility of the aryl bromide handle for late-stage functionalization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Chemical Identity and Physicochemical Properties

3-(4-Bromophenyl)-3-methyloxetane is a 3,3-disubstituted oxetane. This substitution pattern is particularly noteworthy for its synthetic tractability and enhanced stability compared to other oxetane isomers.^[2] The presence of the 4-bromophenyl group provides a crucial reactive handle for diversification through various cross-coupling reactions, making it an exceptionally useful intermediate in the synthesis of compound libraries.

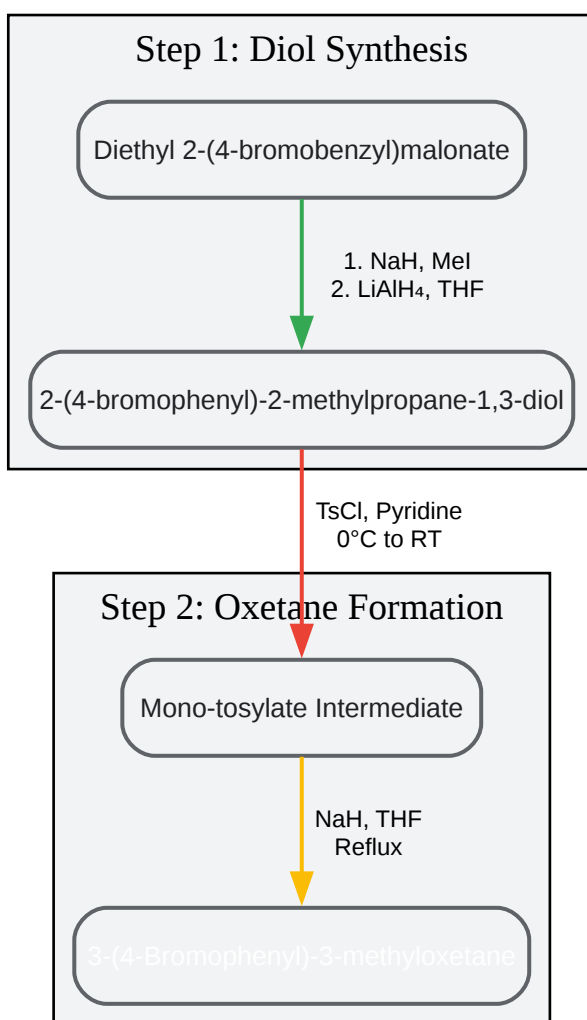
Identifier	Value	Source
CAS Number	872882-97-8	[3]
Molecular Formula	C ₁₀ H ₁₁ BrO	[3][4]
Molecular Weight	227.1 g/mol	[3]
Monoisotopic Mass	225.99933 Da	[4]
InChIKey	PJUDQBG0XZAYIJ- UHFFFAOYSA-N	[4]
SMILES	CC1(COC1)C2=CC=C(C=C2) Br	[4]
Predicted XlogP	2.8	[4]

Synthesis of 3-(4-Bromophenyl)-3-methyloxetane

The synthesis of 3,3-disubstituted oxetanes is most reliably achieved through the intramolecular cyclization of a substituted 1,3-diol. This approach avoids the regioselectivity challenges sometimes encountered with other methods like the Paternò-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl and an alkene.[5][6] The following protocol describes a robust and scalable synthesis starting from commercially available materials.

Synthetic Workflow Overview

The synthesis proceeds via a two-step sequence: first, the preparation of the key intermediate, 2-(4-bromophenyl)-2-methylpropane-1,3-diol, followed by an intramolecular cyclization to form the oxetane ring.



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Caption: Synthetic workflow for **3-(4-Bromophenyl)-3-methyloxetane**.

Detailed Experimental Protocol

PART A: Synthesis of 2-(4-bromophenyl)-2-methylpropane-1,3-diol

- Alkylation: To a solution of diethyl 2-(4-bromobenzyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes. Add methyl iodide (MeI, 1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

- Causality: The acidic proton of the malonate ester is deprotonated by the strong base NaH to form a nucleophilic enolate, which then undergoes S_N2 reaction with methyl iodide.
- Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH_4Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
- Reduction: Dissolve the crude methylated malonate ester in anhydrous THF and cool to 0 °C. Slowly add a solution of lithium aluminum hydride ($LiAlH_4$, 2.5 eq) in THF. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
 - Causality: $LiAlH_4$ is a powerful reducing agent that reduces both ester functional groups to their corresponding primary alcohols, yielding the target 1,3-diol.
- Workup: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide ($NaOH$), and then more water (Fieser workup). Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography.

PART B: Intramolecular Cyclization to form **3-(4-Bromophenyl)-3-methyloxetane**

- Monotosylation: Dissolve the diol from Part A (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride ($TsCl$, 1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.
 - Causality: $TsCl$ selectively reacts with one of the primary alcohols (due to stoichiometry) to form a mono-tosylate. The tosyl group is an excellent leaving group, which is essential for the subsequent cyclization step. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.
- Cyclization: Remove the pyridine under reduced pressure. Dissolve the crude residue in anhydrous THF. Add NaH (60% dispersion, 1.5 eq) at room temperature and then heat the mixture to reflux for 6 hours.^[1]

- Causality: The remaining free alcohol is deprotonated by NaH to form an alkoxide. This nucleophilic alkoxide then displaces the tosylate leaving group in an intramolecular S_N2 reaction (an intramolecular Williamson ether synthesis), forming the strained four-membered oxetane ring.
- Purification: After cooling to room temperature, quench the reaction with water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over $MgSO_4$, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield pure **3-(4-Bromophenyl)-3-methyloxetane**.

Reactivity and Strategic Applications

Ring Strain and Stability

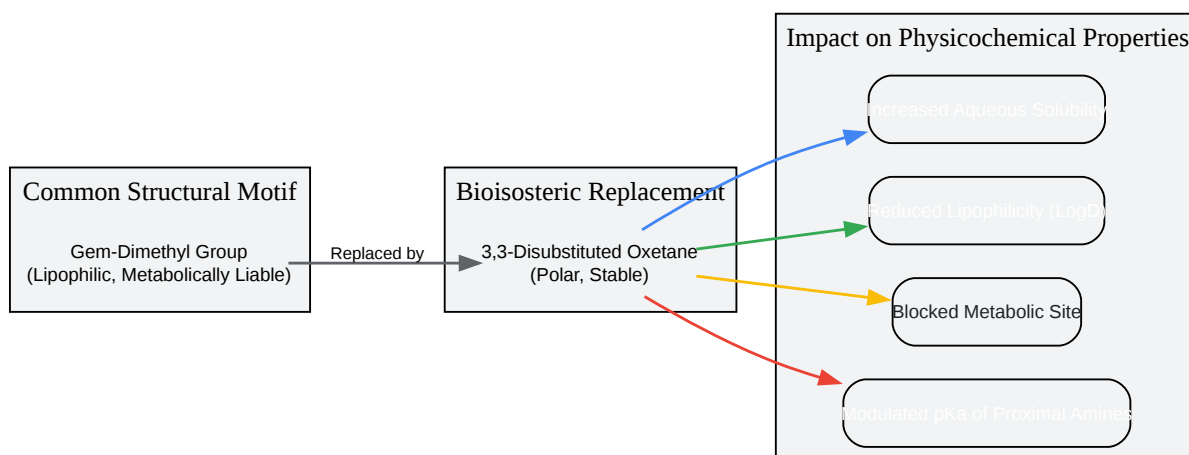
Oxetanes are strained four-membered rings, but they are significantly more stable than their epoxide or aziridine counterparts.[7] The 3,3-disubstituted pattern enhances stability.[8] While generally robust under many synthetic conditions, the oxetane ring can undergo ring-opening reactions in the presence of strong acids or potent nucleophiles.[7] This latent reactivity can be strategically employed, but for most medicinal chemistry applications, the ring is maintained as a stable structural element.

The Oxetane Motif in Drug Design

The incorporation of an oxetane ring is a powerful tactic for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[1] It is often used as a bioisostere for less favorable functional groups like gem-dimethyl or carbonyl groups.[1][9]

- Improved Solubility and Reduced Lipophilicity: The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, which can significantly increase the aqueous solubility of a molecule.[1][2] Replacing a lipophilic gem-dimethyl group with a more polar oxetane can lower the molecule's LogD, which is often beneficial for reducing off-target toxicity.[1]
- Metabolic Stability: The oxetane ring can block metabolically susceptible C-H bonds, thereby improving metabolic stability.[1] While ring-opening by microsomal epoxide hydrolase (mEH) has been identified as a metabolic pathway for some oxetanes, this can also be a strategic way to direct metabolism away from cytochrome P450 enzymes.[9]

- **pKa Modulation:** The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of nearby amine groups.[1][2] This is a crucial tool for mitigating issues related to high basicity, such as hERG channel inhibition or poor cell permeability.[1]
- **Improved 3D-Character:** The puckered, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule.[2][9] This increased sp³ character can lead to higher target selectivity and a lower attrition rate for clinical candidates compared to flat, aromatic compounds.[2]



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Caption: Role of the oxetane motif as a bioisostere and its benefits.

The Aryl Bromide as a Synthetic Handle

The 4-bromophenyl substituent is not merely a structural component; it is a key functional handle for late-stage diversification. This is a critical advantage in drug discovery, allowing for the rapid synthesis of analogs from a common intermediate. The aryl bromide readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including:

- **Suzuki Coupling:** Reaction with boronic acids/esters to form C-C bonds (biaryls).

- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
- Stille Coupling: Reaction with organostannanes to form C-C bonds.
- Cyanation: Introduction of a nitrile group.

This synthetic versatility allows chemists to explore the structure-activity relationship (SAR) of the aryl portion of the molecule while retaining the beneficial properties imparted by the oxetane core.

Conclusion

3-(4-Bromophenyl)-3-methyloxetane is a highly valuable and versatile building block for modern drug discovery. It combines the ADME-enhancing properties of the 3,3-disubstituted oxetane motif with the synthetic flexibility of an aryl bromide handle. The strategic incorporation of this scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and target selectivity. The reliable synthetic route presented herein provides a practical foundation for researchers to access this compound and leverage its unique attributes in the development of next-generation therapeutics.

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